![molecular formula C13H10BrFO B14019575 (5-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B14019575.png)
(5-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)methanol: is an organic compound that belongs to the class of biphenyl derivatives This compound features a bromine atom at the 5-position, a fluorine atom at the 2-position, and a hydroxymethyl group at the 3-position of the biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)methanol typically involves the following steps:
Fluorination: The fluorine atom at the 2-position can be introduced using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide.
Hydroxymethylation: The hydroxymethyl group at the 3-position can be introduced through a formylation reaction followed by reduction. For example, the formylation can be achieved using a Vilsmeier-Haack reaction, and the resulting formyl group can be reduced to a hydroxymethyl group using a reducing agent like sodium borohydride.
Industrial Production Methods: Industrial production of (5-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)methanol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, where the bromine or fluorine atoms can be replaced with hydrogen using reducing agents like palladium on carbon and hydrogen gas.
Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Palladium on carbon with hydrogen gas, or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products:
Oxidation: (5-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)carboxylic acid.
Reduction: (5-Hydroxy-2-fluoro-[1,1’-biphenyl]-3-yl)methanol or (5-Bromo-2-hydroxy-[1,1’-biphenyl]-3-yl)methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: (5-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)methanol can be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: The compound can be used as a building block for the synthesis of biological probes that help in studying various biological processes.
Medicine:
Drug Development: The unique structural features of (5-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)methanol make it a potential candidate for drug development, particularly in the design of molecules that target specific biological pathways.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or liquid crystals.
Mécanisme D'action
The mechanism of action of (5-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)methanol depends on its specific application. In drug development, for example, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a desired therapeutic effect. The hydroxymethyl group and the halogen atoms play crucial roles in the compound’s binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
(5-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)amine: Similar structure but with an amine group instead of a hydroxymethyl group.
(5-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)thiol: Similar structure but with a thiol group instead of a hydroxymethyl group.
(5-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.
Uniqueness: The presence of both bromine and fluorine atoms, along with the hydroxymethyl group, gives (5-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)methanol unique chemical properties that can be exploited in various applications. The combination of these functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C13H10BrFO |
|---|---|
Poids moléculaire |
281.12 g/mol |
Nom IUPAC |
(5-bromo-2-fluoro-3-phenylphenyl)methanol |
InChI |
InChI=1S/C13H10BrFO/c14-11-6-10(8-16)13(15)12(7-11)9-4-2-1-3-5-9/h1-7,16H,8H2 |
Clé InChI |
ADYDKTURTMWUSP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=CC(=C2F)CO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Amino-N-[(phenylsulfanyl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B14019518.png)
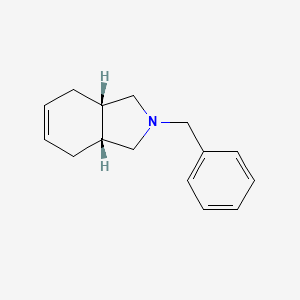
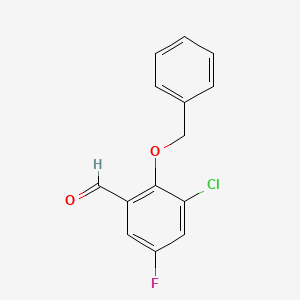
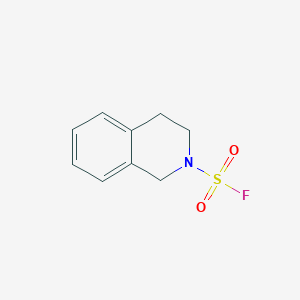
![4-[3,5-Dioxo-4-(phenylcarbamoyl)cyclohexyl]phenyl phenylcarbamate](/img/structure/B14019530.png)
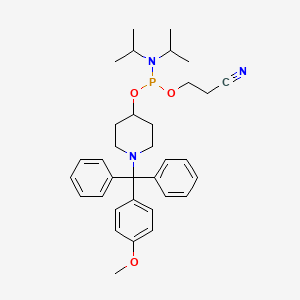

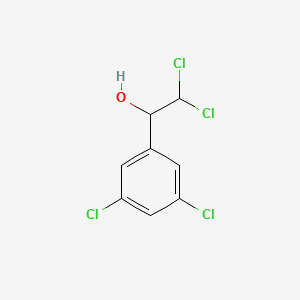
![Methyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate](/img/structure/B14019548.png)

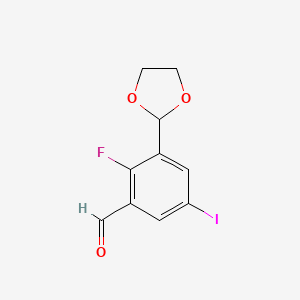

![1-[2-(2-Ethoxyethoxy)ethoxy]ethoxybenzene](/img/structure/B14019568.png)

